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molecular formula C13H9F3N4 B8673775 5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine

5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine

Cat. No. B8673775
M. Wt: 278.23 g/mol
InChI Key: XUYDEWPFRIUGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05127936

Procedure details

By the procedure reported by V. A. Lopyrev Zh. Obshch. Khim. 53 p. 1684, 1983 (Chemical Abstracts 139865y, 1983) a crude sample of 3-amino-5-trifluoromethyl-1,2,4-triazole was prepared by the cyclocondensation of aminoguanidine bicarbonate with trifluoroacetic acid in refluxing toluene. This material was used effectively without further purification in subsequent ring condensation reactions. To 30 ml. of glacial acetic acid stirring, 3.0 g (19.7 mmol) of 3-amino-5-trifluoromethyl-1,2,4-triazole and 3.5 g (21.6 mmol) of benzoylacetone were added and the mixture heated at reflux for 3 h. A solution soon formed after heating. The solvent was evaporated in vacuo and excess water added to the residue followed by extraction with 200 ml of ethyl acetate. The extract was washed with water, saturated sodium bicarbonate, brine, dried over magnesium sulfate and evaporated in vacuo to give an oily residue. Silica gel column chromatography (methylene chloride) afforded 3.09 g of the title compound which was present as the major component, m.p. 106°-108° C.
[Compound]
Name
139865y
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(O)O.NNC(N)=N.FC(F)(F)C(O)=O.[NH2:17][C:18]1[N:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[NH:20][N:19]=1.[C:27]([CH2:35][C:36](=O)[CH3:37])(=O)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(Cl)Cl.C(O)(=O)C.C1(C)C=CC=CC=1>[NH2:17][C:18]1[N:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[NH:20][N:19]=1.[CH3:37][C:36]1[CH:35]=[C:27]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[N:19]2[N:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[N:22]=[C:18]2[N:17]=1 |f:0.1|

Inputs

Step One
Name
139865y
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NNC(=N1)C(F)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was used effectively without further purification in subsequent ring condensation reactions
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A solution soon formed
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and excess water
ADDITION
Type
ADDITION
Details
added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C(F)(F)F
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C1=CC=CC=C1)N=C(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05127936

Procedure details

By the procedure reported by V. A. Lopyrev Zh. Obshch. Khim. 53 p. 1684, 1983 (Chemical Abstracts 139865y, 1983) a crude sample of 3-amino-5-trifluoromethyl-1,2,4-triazole was prepared by the cyclocondensation of aminoguanidine bicarbonate with trifluoroacetic acid in refluxing toluene. This material was used effectively without further purification in subsequent ring condensation reactions. To 30 ml. of glacial acetic acid stirring, 3.0 g (19.7 mmol) of 3-amino-5-trifluoromethyl-1,2,4-triazole and 3.5 g (21.6 mmol) of benzoylacetone were added and the mixture heated at reflux for 3 h. A solution soon formed after heating. The solvent was evaporated in vacuo and excess water added to the residue followed by extraction with 200 ml of ethyl acetate. The extract was washed with water, saturated sodium bicarbonate, brine, dried over magnesium sulfate and evaporated in vacuo to give an oily residue. Silica gel column chromatography (methylene chloride) afforded 3.09 g of the title compound which was present as the major component, m.p. 106°-108° C.
[Compound]
Name
139865y
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(O)O.NNC(N)=N.FC(F)(F)C(O)=O.[NH2:17][C:18]1[N:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[NH:20][N:19]=1.[C:27]([CH2:35][C:36](=O)[CH3:37])(=O)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(Cl)Cl.C(O)(=O)C.C1(C)C=CC=CC=1>[NH2:17][C:18]1[N:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[NH:20][N:19]=1.[CH3:37][C:36]1[CH:35]=[C:27]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[N:19]2[N:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[N:22]=[C:18]2[N:17]=1 |f:0.1|

Inputs

Step One
Name
139865y
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NNC(=N1)C(F)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was used effectively without further purification in subsequent ring condensation reactions
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A solution soon formed
TEMPERATURE
Type
TEMPERATURE
Details
after heating
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and excess water
ADDITION
Type
ADDITION
Details
added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily residue

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C(F)(F)F
Name
Type
product
Smiles
CC1=NC=2N(C(=C1)C1=CC=CC=C1)N=C(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.09 g
YIELD: CALCULATEDPERCENTYIELD 112.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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